molecular formula C15H13ClN4O2 B5113260 N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE

Cat. No.: B5113260
M. Wt: 316.74 g/mol
InChI Key: BGAGBDAFWIXVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE typically involves the reaction of 2-chloro-4-nitroaniline with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) or hydroxybenzotriazole (HOBT) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF or dichloromethane, and bases like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-AMINO-4-NITROANILINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by binding to specific proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-CHLORO-4-NITROANILINE is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c16-11-9-10(20(21)22)5-6-12(11)17-8-7-15-18-13-3-1-2-4-14(13)19-15/h1-6,9,17H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGBDAFWIXVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.